Cyasterone

描述

This compound has been reported in Cyathula capitata, Ajuga taiwanensis, and other organisms with data available.

属性

IUPAC Name |

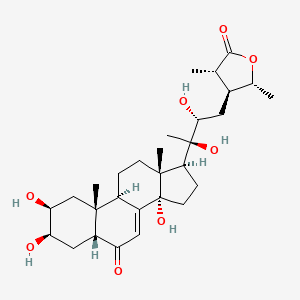

(3S,4S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16-,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFYSBQJYCICOG-YSEUJXISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937843 |

Source

|

| Record name | Cyasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17086-76-9 |

Source

|

| Record name | Cyasterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17086-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyasterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017086769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyasterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17086-76-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYASTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWR78EE33V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Anti-Cancer Mechanisms of Cyasterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyasterone, a naturally occurring phytoecdysteroid, has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-cancer activity of this compound. The primary mechanism of action involves the inhibition of the epidermal growth factor receptor (EGFR) and the subsequent suppression of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. Concurrently, this compound activates the p38 mitogen-activated protein kinase (MAPK) pathway, contributing to the induction of apoptosis. Evidence also suggests potential involvement of the Wnt/β-catenin and STAT3 signaling pathways, as well as the generation of reactive oxygen species (ROS), in mediating its anti-tumor effects. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the implicated signaling cascades to facilitate a comprehensive understanding of this compound's potential as a therapeutic agent in oncology.

Introduction

The search for novel anti-cancer agents from natural sources has identified this compound as a promising candidate. This phytoecdysteroid exhibits potent inhibitory effects on the growth of several cancer cell types. Understanding the precise molecular pathways through which this compound exerts its effects is crucial for its development as a targeted cancer therapeutic. This guide synthesizes the current knowledge on the mechanism of action of this compound in cancer cells, focusing on its impact on key signaling pathways that govern cell proliferation, survival, and death.

Anti-proliferative Activity of this compound

This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function, have been determined for several cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) |

| A549 | Lung Carcinoma | 38.50 ± 3.73 | 48 |

| MGC823 | Gastric Cancer | 32.96 ± 1.24 | 48 |

Core Mechanisms of Action

The anti-cancer effects of this compound are attributed to its modulation of several critical signaling pathways.

Inhibition of the EGFR-PI3K/Akt Signaling Pathway

A primary mechanism of this compound is its role as a natural inhibitor of the Epidermal Growth Factor Receptor (EGFR)[1][2]. By inhibiting EGFR, this compound effectively downregulates the downstream PI3K/Akt signaling cascade, a pathway frequently hyperactivated in many cancers and known to promote cell survival, proliferation, and resistance to apoptosis. The inhibition of this pathway by this compound leads to the modulation of several downstream effector proteins that regulate cell cycle progression and apoptosis.

Activation of the p38 MAPK Pathway

In addition to inhibiting pro-survival pathways, this compound actively promotes apoptosis through the activation of the p38 MAPK pathway[1]. The p38 MAPKs are a class of mitogen-activated protein kinases that are responsive to stress stimuli and are involved in cell differentiation, apoptosis, and autophagy. The activation of p38 by this compound likely contributes to the induction of programmed cell death in cancer cells. The precise upstream kinases responsible for this activation, such as MKK3/6 or ASK1, are areas of ongoing investigation.

Potential Involvement of Wnt/β-catenin and STAT3 Signaling

Preliminary evidence suggests that this compound may also exert its anti-cancer effects through the modulation of other critical signaling pathways. In small-cell lung cancer, there are indications of an interaction with the Wnt/β-catenin pathway. Furthermore, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a key regulator of cancer cell proliferation and survival, represents another potential target for this compound. Further research is required to fully elucidate the role of this compound in modulating these pathways.

Induction of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is a known mechanism by which many chemotherapeutic agents induce apoptosis. It is plausible that this compound treatment may lead to an increase in intracellular ROS levels in cancer cells, thereby contributing to oxidative stress and subsequent cell death.

Cellular Effects of this compound

The modulation of the aforementioned signaling pathways by this compound culminates in distinct cellular outcomes, primarily apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells, as evidenced by morphological changes such as chromatin condensation and nuclear fragmentation. Experimental techniques like Hoechst and TUNEL staining have confirmed these apoptotic features[1].

Cell Cycle Arrest

Flow cytometry analysis has revealed that this compound can induce cell cycle arrest, thereby halting the proliferation of cancer cells[1]. The specific phase of the cell cycle at which the arrest occurs may vary depending on the cancer cell type.

In Vivo Anti-Tumor Efficacy

The anti-cancer activity of this compound has also been demonstrated in vivo. In a xenograft model using MGC823 gastric cancer cells, this compound treatment resulted in the inhibition of tumor growth, with minimal effects on the body weight of the mice, suggesting a favorable toxicity profile[1].

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

-

Materials:

-

Cancer cell lines (e.g., A549, MGC823)

-

96-well plates

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

-

Apoptosis Detection (TUNEL Assay)

This assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Materials:

-

Cells cultured on coverslips

-

4% Paraformaldehyde

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with this compound.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells.

-

Incubate the cells with the TUNEL reaction mixture.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show green fluorescence in the nucleus.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Cancer cells

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound.

-

Harvest and fix the cells in ice-cold 70% ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cells with PI.

-

Analyze the cell cycle distribution using a flow cytometer.

-

In Vivo Xenograft Model

This protocol outlines the establishment of a tumor xenograft model to evaluate the in vivo efficacy of this compound.

-

Animals:

-

Female BALB/c nude mice (4-6 weeks old)

-

-

Procedure:

-

Subcutaneously inject MGC823 cells (5 x 10⁶ cells in 100 µL PBS) into the right flank of each mouse.

-

Monitor tumor growth regularly by measuring tumor volume.

-

When tumors reach a palpable size, randomize the mice into control and treatment groups.

-

Administer this compound (intraperitoneally or orally) to the treatment group according to the desired dosing schedule.

-

Continue to monitor tumor growth and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-cancer agent, primarily through its inhibitory effects on the EGFR-PI3K/Akt pathway and activation of the p38 MAPK pathway, leading to apoptosis and cell cycle arrest. The preliminary in vivo data further supports its therapeutic potential. Future research should focus on a broader characterization of its efficacy across a wider panel of cancer cell lines, a more detailed elucidation of its interactions with the Wnt/β-catenin and STAT3 pathways, and a thorough investigation into the role of ROS in its mechanism of action. Further preclinical studies in various cancer models are warranted to establish its safety and efficacy profile for potential clinical translation.

References

Cyasterone natural sources and plant origins

An In-depth Technical Guide to the Natural Sources and Plant Origins of Cyasterone

Introduction

This compound is a phytoecdysteroid, a class of naturally occurring polyhydroxylated steroids found in various plants.[1] Structurally similar to insect molting hormones, phytoecdysteroids like this compound are of significant interest to researchers, scientists, and drug development professionals for their diverse biological activities.[1][2] These compounds have demonstrated a range of pharmacological properties, including anabolic, adaptogenic, anti-diabetic, antioxidant, and anti-inflammatory effects in preclinical studies.[1][2] This technical guide provides a comprehensive overview of the primary natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a visualization of its related biological pathways.

Natural Sources and Plant Origins

This compound has been isolated from a select number of plant species, primarily within the Amaranthaceae and Lamiaceae families. The most well-documented plant sources are:

-

Cyathula officinalis Kuan: The roots of this plant, a staple in traditional Chinese medicine, are a prominent source of this compound.[3][4] In fact, the Chinese Pharmacopoeia utilizes this compound content as a quality standard for C. officinalis.[5] Several stereoisomers of this compound have also been isolated from this species.[6]

-

Cyathula capitata: This species is historically significant as the plant from which this compound was first isolated.

-

Ajuga turkestanica (Regel) Briq.: A perennial herb native to Central Asia, Ajuga turkestanica is known to contain a complex mixture of phytoecdysteroids, including this compound, alongside more abundant compounds like turkesterone and 20-hydroxyecdysone.[7][8] The presence of these multiple bioactive compounds makes it a plant of high interest for phytochemical research.[7]

-

Ajuga nipponensis Makino: Analysis of cultured plants of this species revealed that this compound is the main phytoecdysteroid component.[9]

Quantitative Data on Ecdysteroid Content

Quantifying the exact concentration of this compound across different plant sources is challenging due to variations in plant genetics, growing conditions, and extraction methodologies. However, studies on related ecdysteroids in these plants provide valuable context. The following table summarizes available quantitative data for key ecdysteroids in Ajuga turkestanica.

| Plant Species | Plant Part | Compound | Concentration (% w/w of dry weight) | Method of Analysis |

| Ajuga turkestanica | Whole Plant | Turkesterone | ~0.69% | UPLC-PDA[8] |

| Ajuga turkestanica | Whole Plant | 20-Hydroxyecdysone (20-HE) | ~1.30% | UPLC-PDA[8] |

| Ajuga turkestanica | Aerial Parts | Turkesterone & Ecdysterone | 0.2-0.4% (combined) | HPLC[9] |

Note: While this compound is a known constituent of Ajuga turkestanica, specific quantitative data from the cited studies focused on the more abundant ecdysteroids. The content of this compound in Cyathula officinalis is significant enough for it to be used as a quality marker.[5]

Experimental Protocols

The extraction, isolation, and quantification of this compound involve multi-step procedures. Below are detailed methodologies synthesized from cited literature.

Extraction of this compound from Cyathula officinalis

This protocol is based on the reflux extraction method, which is suitable for heat-stable compounds.[5][10]

-

Plant Material Preparation:

-

Obtain dried roots of Cyathula officinalis.

-

Grind the plant material into a coarse powder to increase the surface area for solvent penetration.[10]

-

-

Solvent Extraction:

-

Place the powdered plant material (e.g., 1.6 kg) into a large-capacity extraction vessel.[5]

-

Add 85% ethanol as the extraction solvent (menstruum).[5]

-

Heat the mixture to reflux and maintain for 1.5 hours.[5]

-

Repeat the reflux extraction process three times with fresh solvent to ensure exhaustive extraction.[5]

-

-

Concentration:

Bioactivity-Guided Fractionation

To isolate this compound from the crude extract, a multi-step fractionation and purification process is employed, often guided by bioassays.

-

Solvent Partitioning:

-

Resuspend the crude extract in distilled water.[5]

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane, and finally n-butanol.[5] Phytoecdysteroids are moderately polar and will typically partition into the n-butanol fraction.[11]

-

-

Column Chromatography:

-

Concentrate the bioactive fraction (e.g., n-butanol fraction).

-

Prepare a silica gel column, which separates compounds based on polarity.[12][13]

-

Load the concentrated fraction onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).[13][14]

-

Collect the eluate in fractions and monitor the separation using Thin-Layer Chromatography (TLC).[13][15]

-

Pool fractions containing the compound of interest (this compound) based on their TLC profiles.[15]

-

-

Final Purification:

-

Subject the pooled fractions to further chromatographic steps, such as High-Performance Liquid Chromatography (HPLC), for final purification.[14]

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the accurate quantification of phytoecdysteroids.[16][17]

-

Instrumentation: An HPLC system equipped with a UV-VIS detector and a C18 reversed-phase column is typically used.[16][18][19]

-

Sample Preparation:

-

Accurately weigh the dried plant extract (e.g., 0.1 g).

-

Dissolve the extract in a suitable solvent like methanol (e.g., 25 ml).

-

Use sonication to ensure complete dissolution.

-

Filter the solution through a 0.2 µm syringe filter before injection to remove particulate matter.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 3.5 µm).[16]

-

Mobile Phase: A gradient elution using water (Solvent A) and acetonitrile (Solvent B).[16][19]

-

Detection: UV detection at a wavelength of approximately 247 nm, where the enone chromophore of ecdysteroids shows maximum absorbance.[16]

-

Quantification: Calculate the concentration of this compound by comparing the peak area from the sample chromatogram to a calibration curve generated from certified reference standards of this compound.[20]

-

Mandatory Visualizations

Signaling and Biosynthetic Pathways

The following diagrams illustrate the key biological pathways related to this compound and other ecdysteroids.

Caption: Experimental workflow for this compound isolation.

Caption: Generalized plant ecdysteroid biosynthesis.

Caption: Ecdysone signaling cascade in insects.

References

- 1. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. apexbt.com [apexbt.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Therapeutic Effects of Cyathula officinalis Kuan and Its Active Fraction on Acute Blood Stasis Rat Model and Identification Constituents by HPLC-QTOF/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical study on Cyathula officinalis Kuan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sustainable Production of Ajuga Bioactive Metabolites Using Cell Culture Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Characterization of the Efficacy and Safety Profile of a Proprietary Ajuga Turkestanica Extract [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. web.uvic.ca [web.uvic.ca]

- 13. researchgate.net [researchgate.net]

- 14. Chromatographic procedures for the isolation of plant steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. repository.up.ac.za [repository.up.ac.za]

- 16. Ecdysterone and Turkesterone in Ajuga turkestanica Determined by HPLC | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. HPLC method for the analysis of cyproterone acetate in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. archives.ijper.org [archives.ijper.org]

- 20. researchgate.net [researchgate.net]

Unveiling the Biological Activities of Cyasterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyasterone, a phytoecdysteroid found in various plants, including species of Ajuga and Cyathula, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's effects, with a focus on its anti-cancer, bone-protective, anabolic, and potential anti-diabetic properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Anti-Cancer Activity

This compound has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines. The primary mechanism of action appears to be the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the subsequent modulation of downstream signaling pathways, including the PI3K/Akt and MAPK pathways.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (hours) | Reference |

| A549 | Lung Carcinoma | 38.50 ± 3.73 | 48 | [1] |

| MGC823 | Gastric Cancer | 32.96 ± 1.24 | 48 | [1] |

| HeLa | Cervical Cancer | 77.24 | Not Specified | [2] |

| HepG-2 | Liver Cancer | 52.03 | Not Specified | [2] |

| MCF-7 | Breast Cancer | 82.07 | Not Specified | [2] |

This compound has shown no significant cytotoxicity (IC50 > 400 µg/mL) against HT-29 (colon carcinoma), Caco-2 (colon carcinoma), T47D (breast carcinoma), and normal NIH 3T3 cell lines[2].

Signaling Pathways in Anti-Cancer Activity

This compound exerts its anti-cancer effects by targeting key signaling molecules. It has been shown to decrease the phosphorylation of EGFR, MEK, and mTOR in a dose-dependent manner in A549 cells, indicating its influence on the MAPK signaling pathway[2]. Furthermore, it inhibits the EGFR-PI3K/Akt signaling pathway and activates the p38 MAPK pathway[1].

References

Cyasterone: A Natural Phytoecdysteroid as a Potential EGFR Inhibitor for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cyasterone, a phytoecdysteroid found in plants such as Ajuga decumbens and Cyathula capitata, has emerged as a promising natural compound with potential therapeutic applications in oncology.[1][2] This technical guide provides a comprehensive overview of the existing research on this compound as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanisms and workflows.

Mechanism of Action and Preclinical Efficacy

This compound has been identified as a natural inhibitor of EGFR.[1][2] Its anticancer activity is attributed to its ability to modulate the EGFR signaling pathway, leading to the inhibition of cancer cell growth and proliferation.[3]

In Vitro Efficacy

Studies have demonstrated the cytotoxic effects of this compound across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A549 | Lung Carcinoma | 38.50 |

| MGC823 | Gastric Cancer | 32.96 |

| HeLa | Cervical Cancer | 77.24 |

| HepG-2 | Liver Cancer | 52.03 |

| MCF-7 | Breast Cancer | 82.07 |

| Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines[4] |

Notably, this compound exhibited no significant cytotoxicity (IC50 > 400 µg/mL) against the HT-29 (colon carcinoma), Caco-2 (colon carcinoma), T47D (breast carcinoma) cell lines, and the normal NIH 3T3 cell line, suggesting a degree of selectivity.[4]

In Vivo Efficacy

The antitumor potential of this compound has been evaluated in a preclinical in vivo model. In a study utilizing a xenograft model with MGC823 gastric cancer cells, intraperitoneal administration of this compound at doses of 5, 10, and 15 mg/kg for 21 days resulted in a dose-dependent inhibition of tumor growth.[4] This finding suggests that this compound can exert its anti-proliferative effects in a whole-organism setting.

Molecular Interactions and Signaling Pathways

This compound's mechanism of action involves the direct or indirect inhibition of EGFR, which in turn affects downstream signaling cascades crucial for cancer cell survival and proliferation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, which are central to regulating cell proliferation, survival, and differentiation.[5]

Downregulation of Key Signaling Proteins

Experimental evidence indicates that this compound treatment leads to a dose-dependent decrease in the phosphorylation of several key proteins in the EGFR signaling cascade. In A549 lung cancer cells, treatment with this compound (0-60 µg/mL for 24 hours) resulted in reduced levels of phosphorylated EGFR (p-EGFR), phosphorylated MEK (p-MEK), and phosphorylated mTOR (p-mTOR).[4] This demonstrates that this compound's inhibitory effects extend downstream of the initial receptor interaction, impacting both the MAPK and PI3K/Akt/mTOR pathways.

Pharmacokinetics

A pilot pharmacokinetic study of this compound was conducted in rats to understand its absorption, distribution, metabolism, and excretion (ADME) profile. A sensitive liquid chromatography-mass spectrometry (LC-MS) method was developed for the quantification of this compound in rat plasma.[6][7]

| Parameter | Intravenous (0.5 mg/kg) | Oral (5.0 mg/kg) |

| Tmax (h) | - | 0.5 |

| Cmax (ng/mL) | - | 120 |

| AUC(0-t) (ng·h/mL) | 280 | 350 |

| AUC(0-∞) (ng·h/mL) | 290 | 370 |

| t1/2 (h) | 2.5 | 3.0 |

| MRT(0-t) (h) | 2.0 | 3.5 |

| CL (L/h/kg) | 1.7 | - |

| Vz (L/kg) | 6.0 | - |

| F (%) | - | 13 |

| Table 2: Pharmacokinetic Parameters of this compound in Rats[6][7] |

The study revealed that this compound has low oral bioavailability (F=13%) in rats, suggesting that a significant portion of the orally administered dose may not reach systemic circulation.[6][7]

Experimental Protocols

This section outlines generalized protocols for key experiments used to evaluate the efficacy of potential EGFR inhibitors like this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]

Western Blot Analysis for Phosphorylated EGFR

This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated EGFR, in cell lysates.

Protocol:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR).[4]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and total EGFR.

Future Directions and Unanswered Questions

While the initial findings are promising, further research is required to fully elucidate the potential of this compound as a therapeutic EGFR inhibitor. Key areas for future investigation include:

-

Direct Binding Affinity: Quantitative measurement of the binding affinity (e.g., Kd or Ki) of this compound to the EGFR kinase domain is essential to confirm direct inhibition and to understand the potency of this interaction.

-

Kinase Selectivity: A comprehensive kinase selectivity profile against a broad panel of kinases is needed to assess the specificity of this compound and to identify potential off-target effects.

-

In Vivo Efficacy in EGFR-Dependent Models: While in vivo data exists for an MGC823 xenograft, studies in xenograft models of cancers known to be driven by EGFR mutations or overexpression (e.g., A549 lung cancer) would provide more direct evidence of its EGFR-targeting efficacy.

-

Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of this compound and its EGFR inhibitory activity could guide the synthesis of more potent and selective derivatives.

-

Computational Modeling: Detailed molecular docking and simulation studies can provide insights into the specific binding mode of this compound within the EGFR active site and guide further drug design efforts.

References

- 1. The Pharmacokinetics, Bioavailability, and Excretion Studies of α-Cyperone in Rats by UHPLC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Apoptosis | EGFR | TargetMol [targetmol.com]

- 4. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 5. mdpi.com [mdpi.com]

- 6. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor activity of 3,4-dihydroquinazoline dihydrochloride in A549 xenograft nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anabolic Properties of Cyasterone for Muscle Growth

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyasterone, a phytoecdysteroid, is emerging as a compound of significant interest for its potential anabolic properties, specifically in the context of skeletal muscle hypertrophy. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its interaction with key signaling pathways that regulate muscle protein synthesis and cell growth. Evidence suggests that, similar to other potent ecdysteroids, this compound may exert its effects through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, a central regulator of muscle mass.[1][2] This document provides a detailed overview of the underlying molecular mechanisms, quantitative data from related compounds, and comprehensive experimental protocols for evaluating its anabolic potential. The information is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel anabolic agents.

Introduction: The Potential of Phytoecdysteroids

Phytoecdysteroids are a class of naturally occurring steroid hormones found in plants. While structurally similar to insect molting hormones, they have demonstrated a range of beneficial pharmacological effects in mammals without the androgenic side effects associated with conventional anabolic steroids.[2] Ecdysterone, the most studied compound in this class, has shown potent anabolic effects, in some cases exceeding those of conventional anabolic-androgenic steroids and selective androgen receptor modulators (SARMs) in animal models.[2] this compound is another prominent phytoecdysteroid, and while direct research on its muscle-specific anabolic properties is less extensive, its mechanism is believed to align with that of Ecdysterone, primarily through non-genomic signaling pathways that converge on muscle growth regulation.[1][2]

Core Anabolic Mechanism: The PI3K/Akt/mTOR Signaling Pathway

The primary mechanism hypothesized for the anabolic action of this compound and related ecdysteroids is the stimulation of the PI3K/Akt/mTOR signaling cascade.[1][2] This pathway is a critical regulator of skeletal muscle hypertrophy in response to growth factors (like IGF-1), nutrients, and mechanical stimuli.[[“]][4][[“]]

Pathway Activation and Downstream Effects:

-

PI3K Activation: this compound is proposed to indirectly activate PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6]

-

Akt Phosphorylation: PIP3 acts as a docking site for the serine/threonine kinase Akt, leading to its phosphorylation and activation.[4]

-

mTORC1 Stimulation: Activated Akt promotes muscle protein synthesis through the activation of the mammalian target of rapamycin complex 1 (mTORC1).[7] mTORC1 then phosphorylates two key downstream targets:

-

p70S6 Kinase (S6K1): Promotes mRNA translation and ribosome biogenesis, increasing the cell's capacity for protein synthesis.[[“]][6]

-

4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation of key mRNAs involved in muscle growth.[[“]][6]

-

-

Inhibition of Atrophy: Activated Akt also suppresses muscle protein breakdown by phosphorylating and inhibiting the Forkhead box O (FoxO) family of transcription factors.[4][[“]] This inhibition prevents the transcription of key E3 ubiquitin ligases, such as MuRF1 and MAFbx/atrogin-1, which are responsible for targeting muscle proteins for degradation.[4]

Quantitative Data on Anabolic Effects

Direct quantitative data on this compound's effect on muscle fiber size is limited in publicly accessible literature. However, studies on the closely related compound, Ecdysterone, provide a strong comparative baseline for its potential anabolic potency.

Table 1: Summary of Anabolic Effects of Ecdysterone (Comparative Data)

| Model System | Compound | Dosage/Concentration | Duration | Key Finding | Reference |

|---|---|---|---|---|---|

| In Vivo (Rats) | Ecdysterone | 5 mg/kg body weight | 21 days | Stronger hypertrophic effect on soleus muscle fiber size than Metandienone (Dianabol) and SARM S1 at the same dose. | [2] |

| In Vitro (C2C12 Myotubes) | Ecdysterone | 1 µM | - | Significant increase in myotube diameter, comparable to Dihydrotestosterone (1 µM) and IGF-1 (1.3 nM). | [2] |

| Human Study | Ecdysterone | Ecdysterone-containing supplement | 10 weeks | Significantly higher increases in muscle mass and one-repetition bench press performance compared to placebo. |[8] |

Experimental Protocols

To facilitate further research, this section details standardized protocols for assessing the anabolic properties of compounds like this compound in vitro.

Protocol 1: In Vitro Myotube Hypertrophy Assay

This protocol is designed to assess the direct effect of this compound on skeletal muscle cell size using the C2C12 mouse myoblast cell line.[2][9][10]

-

Cell Culture and Seeding:

-

Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11]

-

Maintain cells in a humidified incubator at 37°C and 5% CO₂.

-

Seed cells into multi-well plates (e.g., 6-well or 12-well) at a density that allows them to reach 80-90% confluency within 24-48 hours.[9]

-

-

Myogenic Differentiation:

-

Once confluent, aspirate the GM and wash cells twice with sterile Phosphate-Buffered Saline (PBS).[9]

-

Switch to Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin. This marks Day 0 of differentiation.[10][11]

-

Allow cells to differentiate for 4-6 days, replacing the DM every 48 hours, until multinucleated myotubes are well-formed.

-

-

Treatment:

-

Prepare DM containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., 0.1% DMSO).

-

Treat the differentiated myotubes with the prepared media for 48-72 hours.

-

-

Analysis (Myotube Diameter Measurement):

-

Fix the cells with 4% paraformaldehyde or ice-cold methanol.[9]

-

Capture images using a phase-contrast microscope at 10x or 20x magnification.

-

Using imaging software (e.g., ImageJ), measure the diameter of at least 50-100 distinct myotubes per treatment group. Take 5-10 measurements along the length of each myotube and calculate the average diameter.[10]

-

Perform statistical analysis (e.g., ANOVA) to determine significant differences in myotube diameter between treatment groups.

-

Protocol 2: Western Blot Analysis for PI3K/Akt Pathway Activation

This protocol measures changes in the phosphorylation status of key proteins in the PI3K/Akt pathway following this compound treatment.

-

Cell Culture and Treatment:

-

Follow steps 1-3 from Protocol 1, typically using 6-well plates or 10 cm dishes to obtain sufficient protein lysate. A shorter treatment time (e.g., 15-60 minutes) is often used to capture peak phosphorylation events.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells directly on the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

-

Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[9]

-

-

Immunoblotting:

-

Incubate the membrane overnight at 4°C with primary antibodies targeting the phosphorylated and total forms of key proteins (e.g., p-Akt, Total Akt; p-mTOR, Total mTOR; p-S6K1, Total S6K1).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway activation.

-

Conclusion and Future Directions

This compound presents a promising avenue for the development of novel anabolic agents that may promote muscle growth without the adverse effects of traditional androgenic steroids. The primary mechanism of action is strongly suggested to be the activation of the PI3K/Akt/mTOR signaling pathway, a cornerstone of muscle protein synthesis and hypertrophy regulation.[1][2] The anabolic potency demonstrated by the related compound Ecdysterone in both preclinical and human studies underscores the therapeutic potential of this class of phytoecdysteroids.[2][8]

For drug development professionals, future research should focus on:

-

Direct Quantification: Conducting rigorous in vivo studies to directly quantify the anabolic effects of this compound on muscle mass and fiber cross-sectional area compared to placebos and established anabolic agents.

-

Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

-

Receptor Specificity: Confirming the specific membrane receptor (e.g., Estrogen Receptor Beta) through which this compound initiates its signaling cascade to ensure targeted action and minimize off-target effects.

-

Safety and Toxicology: Performing comprehensive safety and toxicology studies to establish a clear therapeutic window.

By leveraging the detailed protocols and mechanistic insights provided in this guide, researchers can effectively advance the investigation of this compound as a next-generation agent for muscle enhancement and the treatment of muscle wasting conditions.

References

- 1. This compound has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. PI3 kinase regulation of skeletal muscle hypertrophy and atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. e-century.us [e-century.us]

- 7. Molecular Mechanisms of Skeletal Muscle Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. physoc.org [physoc.org]

- 11. DEXAMETHASONE AND CORTICOSTERONE INDUCE SIMILAR, BUT NOT IDENTICAL, MUSCLE WASTING RESPONSES IN CULTURED L6 AND C2C12 MYOTUBES - PMC [pmc.ncbi.nlm.nih.gov]

Early Research on Cyasterone's Anti-Fatigue Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyasterone, a phytoecdysteroid, has been the subject of various pharmacological investigations, primarily focusing on its anti-cancer and bone-protective properties. While direct early research specifically quantifying its anti-fatigue effects is limited, the broader class of ecdysteroids has been associated with performance-enhancing and fatigue-reducing benefits. This technical guide synthesizes the available preclinical data on this compound's relevant molecular activities, draws parallels from research on analogous ecdysteroids, and presents hypothetical experimental frameworks to guide future research into its anti-fatigue potential. The document outlines potential mechanisms of action, including the modulation of oxidative stress and the activation of key signaling pathways, and provides detailed protocols for preclinical evaluation.

Introduction: Ecdysteroids and Fatigue

Ecdysteroids are a class of steroid hormones found in insects and plants. In mammals, they have been reported to exhibit a range of beneficial pharmacological effects, including anabolic and adaptogenic properties. Notably, various ecdysteroids are marketed as dietary supplements for athletes to enhance strength, increase muscle mass, reduce fatigue, and improve recovery[1]. The purported anti-fatigue effects are of significant interest for both athletic performance and clinical applications in conditions characterized by fatigue. While comprehensive human trials are still emerging, preclinical studies on ecdysteroids like 20-hydroxyecdysone (ecdysterone) have shown promising results in improving physical performance and promoting anabolic activity[2][3].

This compound: Potential Mechanisms of Anti-Fatigue Action

Direct evidence from early studies specifically investigating the anti-fatigue effects of this compound is scarce. However, based on its known molecular activities and the established effects of other ecdysteroids, several potential mechanisms can be postulated.

Reduction of Oxidative Stress

One of the key contributors to muscle fatigue is the accumulation of reactive oxygen species (ROS) during strenuous exercise. A study on primary murine macrophages demonstrated that this compound can effectively reduce oxidative stress. The research showed that this compound treatment led to a decrease in ROS content and malondialdehyde (MDA) levels, a marker of lipid peroxidation, while increasing the levels of the endogenous antioxidant glutathione (GSH) and restoring the activity of superoxide dismutase (SOD)[4]. By mitigating exercise-induced oxidative stress, this compound could potentially delay the onset of muscle fatigue and accelerate recovery.

Modulation of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. In the context of muscle physiology, activation of the PI3K/Akt pathway is known to promote protein synthesis and muscle hypertrophy, which can contribute to improved physical performance and resistance to fatigue. Research has shown that this compound can influence the PI3K/Akt pathway[5][6]. Furthermore, the anabolic effects of other ecdysteroids, such as ecdysterone, are also thought to be mediated through the PI3K/Akt pathway[1]. By activating this pathway, this compound could potentially enhance muscle protein synthesis, leading to increased muscle mass and strength, thereby improving fatigue resistance.

Hypothetical Preclinical Evaluation of Anti-Fatigue Effects

To rigorously assess the anti-fatigue properties of this compound, a series of preclinical experiments using established animal models of fatigue would be necessary. The following sections outline hypothetical experimental protocols and expected quantitative outcomes, based on the known effects of other ecdysteroids.

Forced Swimming Test (FST)

The Forced Swimming Test is a widely used behavioral test in rodents to evaluate endurance and the effects of potential anti-fatigue and antidepressant compounds[7][8][9][10].

Experimental Protocol:

-

Animals: Male ICR mice (6-8 weeks old).

-

Groups:

-

Control (Vehicle)

-

This compound (Low Dose, e.g., 10 mg/kg)

-

This compound (High Dose, e.g., 50 mg/kg)

-

Positive Control (e.g., Caffeine, 20 mg/kg)

-

-

Procedure:

-

Acclimatize mice to the experimental room for at least one week.

-

Administer this compound, vehicle, or positive control orally 60 minutes before the test.

-

Place each mouse individually in a transparent cylindrical tank (25 cm height, 10 cm diameter) filled with water (25 ± 1°C) to a depth of 15 cm.

-

Record the total duration of immobility during a 6-minute test period. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

-

Increased swimming time and decreased immobility time are indicative of an anti-fatigue effect.

-

Hypothetical Quantitative Data:

| Group | Dose (mg/kg) | Immobility Time (seconds, Mean ± SD) |

| Control | - | 180 ± 25 |

| This compound | 10 | 145 ± 20* |

| This compound | 50 | 110 ± 18 |

| Caffeine | 20 | 125 ± 22 |

*p < 0.05, **p < 0.01 vs. Control

Measurement of Biochemical Parameters

Several biochemical markers in the blood are associated with fatigue, including blood lactate, and blood urea nitrogen (BUN).

Experimental Protocol:

-

Animals and Groups: Same as the Forced Swimming Test.

-

Procedure:

-

Subject mice to a forced swimming exercise for 15 minutes.

-

Immediately after the exercise, collect blood samples via retro-orbital puncture.

-

Analyze the serum for lactate and BUN concentrations using commercially available kits.

-

Hypothetical Quantitative Data:

| Group | Dose (mg/kg) | Blood Lactate (mmol/L, Mean ± SD) | Blood Urea Nitrogen (mg/dL, Mean ± SD) |

| Control | - | 12.5 ± 1.8 | 35 ± 4.2 |

| This compound | 10 | 9.8 ± 1.5 | 30 ± 3.5 |

| This compound | 50 | 7.2 ± 1.1 | 25 ± 3.1 |

| Caffeine | 20 | 8.5 ± 1.3** | 28 ± 3.8* |

*p < 0.05, **p < 0.01 vs. Control

Visualizing Pathways and Workflows

Signaling Pathway

The following diagram illustrates the potential signaling pathway through which this compound may exert its anti-fatigue effects by reducing oxidative stress and activating the PI3K/Akt pathway.

Caption: Potential signaling pathways of this compound's anti-fatigue effects.

Experimental Workflow

The following diagram outlines the workflow for a preclinical study investigating the anti-fatigue effects of this compound.

References

- 1. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ecdysterone and Turkesterone—Compounds with Prominent Potential in Sport and Healthy Nutrition [mdpi.com]

- 3. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound has a protective effect on steroid-induced Osteonecrosis of the femoral head - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound has a protective effect on steroid-induced Osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]

- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Rodent Forced Swim Test Measures Stress-Coping Strategy, Not Depression-like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

The Discovery and Isolation of Cyasterone from Ajuga decumbens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyasterone, a phytoecdysteroid, has garnered significant scientific interest for its diverse biological activities, including potent anti-inflammatory and potential anti-cancer properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from the herbaceous plant Ajuga decumbens. While specific quantitative data on isolation yields from this particular species are not extensively detailed in publicly available literature, this document synthesizes established methodologies for the extraction and purification of phytoecdysteroids from the Ajuga genus to present a robust, generalized protocol. The guide includes detailed experimental procedures, spectroscopic data for compound identification, and an overview of the known signaling pathways modulated by this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Ajuga decumbens Thunb., a plant species in the Lamiaceae family, has a history of use in traditional medicine, particularly in Asia.[1] Phytochemical investigations of this plant have revealed a rich array of bioactive secondary metabolites, including diterpenoids, iridoid glycosides, and phytoecdysteroids.[1] Among these, this compound stands out as a compound of significant pharmacological interest. Phytoecdysteroids are plant-derived analogues of insect molting hormones and have been shown to exert a variety of effects in mammals.

The initial discovery of this compound in Ajuga species, and its subsequent identification in A. decumbens, has paved the way for further research into its therapeutic potential. This guide aims to provide a detailed technical framework for the isolation and characterization of this compound from A. decumbens.

Experimental Protocols: Isolation and Purification of this compound

The following protocol is a generalized procedure based on common phytochemical and chromatographic techniques employed for the isolation of phytoecdysteroids from plant matrices.

Plant Material Collection and Preparation

-

Collection: Whole plants of Ajuga decumbens should be collected and properly identified by a plant taxonomist.

-

Drying: The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds.

-

Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Ethanol or dichloromethane are commonly used for the extraction of moderately polar compounds like phytoecdysteroids. Maceration or Soxhlet extraction can be employed.

-

Maceration: The plant powder is soaked in the solvent (e.g., 95% ethanol) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional agitation. The process is repeated three times with fresh solvent.

-

Soxhlet Extraction: Continuous extraction in a Soxhlet apparatus can provide a more efficient extraction process.

-

-

Concentration: The combined solvent extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Purification

Purification of this compound from the crude extract is typically achieved through a multi-step chromatographic process.

-

Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh) is used as the adsorbent.[2]

-

Column Packing: The silica gel is packed into a glass column using a slurry method with a non-polar solvent (e.g., hexane) to ensure a uniform packing.[3]

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.[3]

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with a non-polar solvent like hexane or chloroform and gradually introduces a more polar solvent like ethyl acetate or methanol.

-

Example Gradient: Chloroform -> Chloroform:Ethyl Acetate (9:1 -> 1:1) -> Ethyl Acetate -> Ethyl Acetate:Methanol (9:1 -> 1:1)

-

-

Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Stationary Phase: A reversed-phase C18 column is commonly used for the purification of phytoecdysteroids.

-

Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile is typically used. The mobile phase can be run in isocratic or gradient mode to achieve optimal separation.

-

Example Isocratic Mobile Phase: Methanol:Water (e.g., 60:40 v/v) or Acetonitrile:Water (e.g., 50:50 v/v).

-

-

Detection: Eluting peaks are monitored using a UV detector, typically at a wavelength around 245 nm, which corresponds to the α,β-unsaturated ketone chromophore present in ecdysteroids.

-

Fraction Collection: The fraction corresponding to the retention time of pure this compound is collected. The purity of the isolated compound should be assessed by analytical HPLC.

Data Presentation

Spectroscopic Data for this compound

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the key NMR spectral data for this compound.

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | (A complex pattern of signals is observed, with key resonances for methyl groups and protons adjacent to hydroxyl groups. Specific assignments require 2D NMR techniques.) |

| ¹³C NMR | (Characteristic signals for a steroidal skeleton with a lactone ring and multiple hydroxyl groups are present.)[4] |

Note: Detailed 1D and 2D NMR data for this compound can be found in various chemical databases and literature. The data presented here is for illustrative purposes. For definitive structural confirmation, comparison with authenticated standards and acquisition of high-resolution mass spectrometry (HRMS) data is recommended.

Mandatory Visualization

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Ajuga decumbens.

Caption: Generalized workflow for the isolation of this compound.

This compound's Anti-inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5] The following diagram depicts a simplified representation of the MAPK signaling cascade and the inhibitory action of this compound.

Caption: Inhibition of the MAPK signaling pathway by this compound.

Conclusion

The isolation of this compound from Ajuga decumbens presents a promising avenue for the development of novel therapeutic agents. While this guide provides a comprehensive, albeit generalized, framework for its extraction and purification, further research is warranted to establish optimized, scalable protocols and to fully elucidate the quantitative distribution of this compound within this plant species. The detailed experimental methodologies and visualization of the MAPK signaling pathway provided herein serve as a valuable resource for scientists dedicated to advancing the fields of natural product chemistry and pharmacology. The continued exploration of this compound's biological activities will undoubtedly contribute to the discovery of new and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. phytojournal.com [phytojournal.com]

- 4. This compound | C29H44O8 | CID 119444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound inhibits IL-1β-mediated apoptosis and inflammation via the NF-κB and MAPK signaling pathways in rat chondrocytes and ameliorates osteoarthritisin vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Pure Cyasterone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyasterone, a phytoecdysteroid, has garnered significant interest within the scientific community for its potential therapeutic applications. As a naturally occurring steroid lactone, understanding its fundamental physicochemical properties is paramount for its development as a drug candidate. This technical guide provides a comprehensive overview of the core physicochemical characteristics of pure this compound, detailed experimental methodologies for their determination, and insights into its biological signaling pathways.

Physicochemical Properties

The intrinsic properties of a compound dictate its behavior in biological systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). The key physicochemical parameters of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C29H44O8 | [1] |

| Molecular Weight | 520.7 g/mol | [1] |

| Exact Mass | 520.30361836 Da | [1] |

| Appearance | Solid | [2] |

| Solubility | ||

| In Water | Insoluble | [2] |

| In DMSO | ≥45.9 mg/mL | [2] |

| In Ethanol | ≥52 mg/mL | [2] |

| In Chloroform | Soluble | [3] |

| In Dichloromethane | Soluble | [3] |

| In Ethyl Acetate | Soluble | [3] |

| In Acetone | Soluble | [3] |

| Melting Point | Not explicitly reported in the literature. A general protocol for its determination is provided in the Experimental Protocols section. | |

| Storage Conditions | Store at -20°C | [2] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties.

Solubility Determination

The solubility of a compound is a critical parameter that influences its bioavailability. A standardized method for determining the solubility of a compound like this compound is the shake-flask method.[4]

Protocol:

-

An excess amount of pure this compound is added to a known volume of the solvent of interest (e.g., water, DMSO, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment should be performed in triplicate to ensure accuracy.

Melting Point Determination

The melting point is a key indicator of a compound's purity. A standard method for determining the melting point is the capillary method.

Protocol:

-

A small amount of finely powdered, dry, pure this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded. A sharp melting range (typically ≤ 2°C) is indicative of high purity.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol:

-

A small amount of pure this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

-

For ¹H NMR, parameters such as spectral width, acquisition time, and relaxation delay are optimized to obtain a high-resolution spectrum.[5]

-

For ¹³C NMR, an inverse-gated decoupling sequence can be used for accurate quantification if needed.[5]

-

Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of all proton and carbon signals.[6][7]

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to obtain structural information through fragmentation analysis.

Protocol:

-

A dilute solution of pure this compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

A full-scan mass spectrum is acquired to determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Tandem mass spectrometry (MS/MS) is performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information.[8][9]

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

-

A small amount of pure this compound is prepared as a KBr pellet or as a thin film.

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The spectrum is analyzed for characteristic absorption bands corresponding to functional groups present in this compound, such as hydroxyl (-OH), carbonyl (C=O) of the lactone and ketone, and C-O bonds.[10][11][12]

Signaling Pathways and Experimental Workflows

Understanding the biological context of this compound is crucial for its development as a therapeutic agent.

PI3-Kinase/Akt Signaling Pathway

This compound has been reported to exert its biological effects, at least in part, through the modulation of the PI3-Kinase/Akt signaling pathway.[13] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

Figure 1. This compound's modulation of the PI3K/Akt signaling pathway.

Experimental Workflow for Apoptosis Assessment

To investigate the pro-apoptotic effects of this compound, a standard experimental workflow involving cell culture, treatment, and analysis can be employed.

Figure 2. Workflow for assessing this compound-induced apoptosis.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of pure this compound. The tabulated data and detailed experimental protocols offer a practical resource for researchers engaged in the study and development of this promising natural compound. The elucidation of its interaction with key signaling pathways, such as the PI3K/Akt pathway, further underscores its potential as a modulator of cellular processes and a candidate for further investigation in drug discovery programs. Adherence to standardized methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing our knowledge of this compound and its therapeutic potential.

References

- 1. This compound | C29H44O8 | CID 119444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. This compound | Apoptosis | EGFR | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. gelest.com [gelest.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

Cyasterone's In Vitro Effects on Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of cyasterone on cellular signaling pathways. The information is compiled from peer-reviewed scientific literature and is intended to provide a comprehensive resource for researchers in drug discovery and cellular biology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling cascades.

Core Findings: this compound and the PI3K/Akt Signaling Pathway

Current in vitro research primarily highlights the role of this compound in modulating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. Studies have demonstrated that this compound can exert protective effects against apoptosis, particularly in bone marrow-derived mesenchymal stem cells (BMSCs), by influencing key components of this pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Effect of this compound on Dexamethasone-Induced Apoptosis in Rat BMSCs

| Treatment Group | Apoptosis Rate (%) |

| Control | 6.72 ± 1.48 |

| Dexamethasone (DXM) | 12.32 ± 0.68 |

| DXM + this compound | 9.74 ± 1.10 |

Data from Sun et al., 2023.[1]

Table 2: In Vitro this compound Concentration and Cytotoxicity in Rat BMSCs

| This compound Concentration (µM) | Cytotoxicity Observation (24h) |

| 1 - 10 | Not cytotoxic |

| 20 | Cytotoxic |

Data from Sun et al., 2023.[1]

Table 3: Qualitative Changes in mRNA and Protein Expression in Rat BMSCs Treated with Dexamethasone and this compound

| Molecule | mRNA Expression Change (DXM + this compound vs. DXM) | Protein Expression Change (DXM + this compound vs. DXM) |

| BAX | Increased | No significant change mentioned |

| p53 | Increased | No significant change mentioned |

| p85 (PI3K subunit) | Increased | No significant change mentioned |

| Cytochrome C | Increased | No significant change mentioned |

| Akt | No significant difference | Decreased |

| Bcl-2 | No significant difference | Decreased |

Data from Sun et al., 2023.[1]

Visualizing the Mechanism: Signaling Pathways and Workflows

PI3K/Akt Signaling Pathway Modulation by this compound

The following diagram illustrates the proposed mechanism of this compound's anti-apoptotic effect through the PI3K/Akt signaling pathway.

Experimental Workflow for In Vitro Analysis

The diagram below outlines a typical workflow for investigating the effects of this compound on a cell line in vitro.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying the in vitro effects of this compound.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cells (e.g., BMSCs) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) and/or an apoptotic stimulus (e.g., dexamethasone).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[2][3][4][5]

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

-

Cell Collection: After treatment, harvest the cells by trypsinization and collect any floating cells from the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6][7][8]

Western Blotting for Protein Expression and Phosphorylation

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-